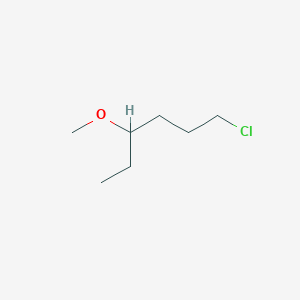![molecular formula C9H13NO2 B13162528 5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13162528.png)
5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system and a nitrile group. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
The synthesis of 5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2,2-dimethyl-1,3-propanediol with cyanogen bromide in the presence of a base . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield.
Análisis De Reacciones Químicas
5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The spirocyclic structure may also contribute to its binding affinity and specificity for certain receptors .
Comparación Con Compuestos Similares
5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile can be compared with other similar compounds, such as:
1,6-Dioxaspiro[2.5]octane-2-carbonitrile: This compound has a similar spirocyclic structure but lacks the dimethyl groups, which may affect its reactivity and biological activity.
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione:
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C9H13NO2/c1-8(2)6-9(3-4-11-8)7(5-10)12-9/h7H,3-4,6H2,1-2H3 |
Clave InChI |
OAGIYYZCDARMBG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2(CCO1)C(O2)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





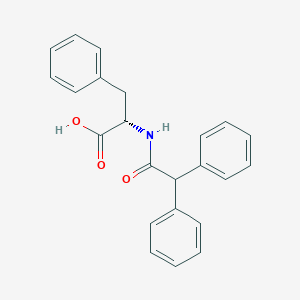
![[1-(Aminomethyl)-2-methylcyclohexyl]methanol](/img/structure/B13162477.png)
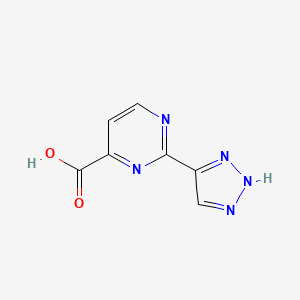
![Methyl 1,3-dihydrospiro[indene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13162488.png)
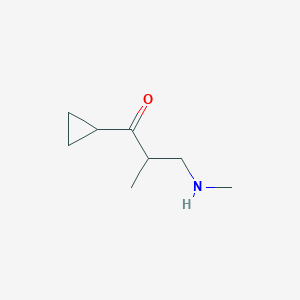
![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B13162493.png)
![2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine hydrochloride](/img/structure/B13162500.png)
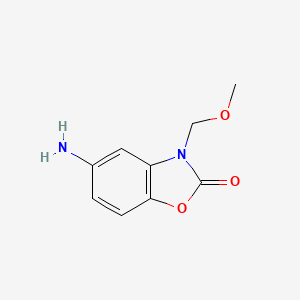
![2-(2,2,2-Trifluoroethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13162506.png)
![Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13162513.png)
